N2-(2,4-Dinitrophenyl)-L-asparagine

Legumain Asparaginyl endopeptidase Protease substrate specificity

Researchers requiring DNP-L-asparagine for legumain substrates or hapten assays face unreliable enantiopurity and supply gaps. Our L-configuration DNP-Asn (CAS 1602-40-0) resolves this: • Verified >90% quenching efficiency with coumarin donors for intramolecularly quenched substrates • Validated thermolysin acyl donor with antibody-based detection at 492 nm • Consistent lot-to-lot purity, shipped under cold chain for stability

Molecular Formula C10H10N4O7
Molecular Weight 298.21 g/mol
CAS No. 1602-40-0
Cat. No. B073427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(2,4-Dinitrophenyl)-L-asparagine
CAS1602-40-0
Molecular FormulaC10H10N4O7
Molecular Weight298.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC(=O)N)C(=O)O
InChIInChI=1S/C10H10N4O7/c11-9(15)4-7(10(16)17)12-6-2-1-5(13(18)19)3-8(6)14(20)21/h1-3,7,12H,4H2,(H2,11,15)(H,16,17)
InChIKeyNILMEQUBTVNETI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNP-L-Asparagine: Overview


N2-(2,4-Dinitrophenyl)-L-asparagine (DNP-L-asparagine) is a synthetic L-asparagine derivative in which the α-amino group is substituted with a 2,4-dinitrophenyl (DNP) chromophore [1]. With a molecular formula of C₁₀H₁₀N₄O₇, a molecular weight of 298.21 g/mol, and a melting point of 185 °C (decomposition), this crystalline compound serves as a key building block in the synthesis of intramolecularly quenched fluorogenic protease substrates, as a defined hapten in immunological assays, and as a thermolysin substrate for enzymatic dipeptide synthesis [2] [3]. The DNP moiety imparts strong UV absorption near 370 nm and serves as an efficient fluorescence quencher when paired with donor fluorophores, enabling real-time monitoring of enzymatic cleavage [2].

Protease substrates DNP-L-Asn for legumain/thermolysin probes; chromophore enables HPLC or antibody detection
Immunoassay hapten Defined DNP-Asn epitope for anti-DNP antibody recognition in ELISA/ELISpot
FRET quencher precursor DNP group for intramolecularly quenched fluorogenic substrates with coumarin dyes

Why DNP-L-Asparagine Cannot Be Substituted


DNP-amino acids are not interchangeable commodities. The side-chain functionality of the parent amino acid dictates the compound's behavior in enzymatic recognition, chromatographic retention, and immunological epitope presentation. DNP-L-asparagine bears a terminal carbamoyl (–CONH₂) side chain, which is the critical recognition element for asparagine-specific proteases such as legumain (asparaginyl endopeptidase, EC 3.4.22.34); substituting DNP-L-glutamine (with an additional methylene) or DNP-L-aspartic acid (with a carboxylate instead of amide) abolishes or drastically alters substrate turnover [1]. Similarly, in solid-phase dipeptide synthesis assays using thermolysin, the enzyme's preference for asparagine over glutamine as an acyl donor directly impacts product yield and assay sensitivity [2]. Finally, in hapten-based immunodetection, the DNP-Asn conjugate presents a distinct epitope; anti-DNP antibodies exhibit differential binding affinities depending on the amino acid carrier, meaning that DNP-L-asparagine cannot be replaced by DNP-glycine or DNP-lysine without re-validating the entire detection system [2] [3].

DNP-L-glutamine
Extra methylene may shift S1 pocket binding in legumain and alter antibody epitope recognition; re-validation required.
DNP-L-aspartic acid
Carboxylate instead of amide may abolish legumain cleavage and significantly change HPLC retention; not a direct replacement.
Racemic or D-enantiomer
Stereochemical mismatch may reduce enzyme turnover and introduce lot-dependent variability; specify CAS 1602-40-0 for L-form.

DNP-L-Asparagine: Evidence vs. Analogs


Legumain Specificity for DNP-Asn Peptide

Legumain (asparaginyl endopeptidase, C13 family) exhibits strict specificity for hydrolysis on the C-terminal side of asparagine residues. The canonical substrate DNP-Pro-Glu-Ala-Asn-NH₂ is cleaved by legumain, and the DNP chromophore (λₘₐₓ ≈ 370 nm) enables direct HPLC monitoring of substrate-to-product conversion without additional labeling [1]. In contrast, peptides where the P1 asparagine is replaced by glutamine or aspartic acid are not hydrolyzed, as legumain's S1 pocket requires the asparagine carbamoyl group for productive binding. The DNP group provides a molar absorption coefficient sufficient for detection even in crude seed extracts [1]. This specificity underpins the use of DNP-Asn-containing peptides as the gold-standard legumain activity probe, distinct from fluorogenic substrates based on DNP-Gln or DNP-Asp scaffolds used for other protease classes.

Legumain cleavage
Class-level
DNP-Asn peptide cleaved; Gln/Asp peptides not cleaved
Supports legumain substrate design
Requires DNP-Asn at P1; other residues non-cleavable
Legumain Asparaginyl endopeptidase Protease substrate specificity

Thermolysin Dipeptide Synthesis with DNP-Asn Donor

In a solid-phase dipeptide synthesis screening assay, DNP-L-asparagine serves as the free acyl donor that condenses with immobilized L-leucine in the presence of thermolysin (or a crude Bacillus subtilis protease mixture) at 48 °C, pH 6 [1]. After washing away unreacted DNP-L-asparagine, the DNP-Asn-Leu dipeptide product is detected via an anti-DNP antibody-peroxidase conjugate, yielding an optical density signal at 492 nm proportional to dipeptide formation [1]. Two-way ANOVA confirmed that enzymatic treatment had a significant effect on mean OD₄₉₂ (P < 0.01). The assay exploits the specific recognition of the DNP hapten by the antibody, which requires the DNP group attached to the asparagine α-amino group; substitution with DNP-glycine, DNP-alanine, or DNP-leucine would alter antibody binding affinity and necessitate complete re-optimization of the detection system. Notably, 11.04 μg of L-leucine was used per well as acceptor, and commercial-grade thermolysin was sufficient for detectable product formation [1].

Thermolysin yield
Head-to-head
P < 0.01 (two-way ANOVA) for enzymatic vs. control
Validates DNP-Asn as acyl donor in solid-phase assay
OD₄₉₂ readout; antibody specific to DNP-Asn conjugate
Thermolysin Enzymatic peptide synthesis Solid-phase screening assay

T-Cell Recall Antigen: DNP-Asn Hapten

Guinea pigs immunized with DNP-mycobacteria generated T cells that responded in vitro to free α-N-DNP-L-asparagine, demonstrating that the DNP-Asn conjugate constitutes a recognizable T-cell determinant [1]. In the same study, T cells also responded to DNP-O-tyrosine and DNPazo derivatives of N-acetyltyrosine and aminocaproic acid, but DNP-amino acids in free form were not effective as primary immunogens [1]. This places DNP-L-asparagine in a functionally distinct category: it is a recall antigen for primed T cells but not a de novo immunogen. The asparagine side chain contributes to the epitope, as the study explicitly noted that an aromatic side chain (e.g., tyrosine) was not required for recognition, but the specific amino acid identity still determined the magnitude of the proliferative response. This differential immunological activity has direct implications for the design of DNP-based ELISA and ELISpot assays, where the choice of DNP-amino acid conjugate affects assay sensitivity and specificity [1].

T-cell recall
Cross-study
Positive T-cell stimulation in primed lymphocytes
Supports hapten-based immunoassay design
Not effective as primary immunogen alone
DNP hapten T-cell proliferation Immunoassay development

Physicochemical & Chromatographic Distinction from Analogs

DNP-L-asparagine exhibits a melting point of 185 °C (decomposition), a predicted density of 1.676 ± 0.06 g/cm³, a predicted boiling point of 686.1 ± 55.0 °C, and a computed logP (XLogP3) of 0.6 [1] [2]. These values differ measurably from the closest analogs: N-(2,4-dinitrophenyl)-L-glutamine (CAS 1602-41-1, one additional methylene in the side chain) and N-(2,4-dinitrophenyl)-L-aspartic acid (CAS 1655-48-7, carboxylate in place of amide). In chromatographic systems, DNP-amino acids are separable by reversed-phase HPLC and HPTLC; DNP-asparagine and DNP-glutamine co-elute under some conditions but can be resolved with optimized mobile phases, while DNP-aspartic acid, with an additional ionizable carboxyl group, exhibits markedly different retention due to its lower pKa (~3.5-4.4 for DNP-amino acid carboxyl groups) [3] [4]. The topological polar surface area (TPSA) of DNP-L-asparagine is 184 Ų, with 3 hydrogen bond donors and 8 hydrogen bond acceptors, parameters that directly influence reversed-phase retention and solubility [2]. The recommended storage condition of −20 °C is critical; thermal decomposition at 185 °C precludes high-temperature processing that might be tolerated by other DNP-amino acids.

Physicochemical profile
Class-level
XLogP3 0.6; TPSA 184 Ų; mp 185 °C (dec.)
Enables identity verification by HPLC/TLC
Retention differs from DNP-Gln, DNP-Asp
HPLC TLC Physicochemical characterization Quality control

DNP Quenching Efficiency in Fluorogenic Substrates

The 2,4-dinitrophenyl group functions as an efficient intramolecular fluorescence quencher when incorporated into peptide substrates. Although DNP-L-asparagine itself is not the direct quencher in most published substrates, the DNP group (attached to lysine or the N-terminus) paired with L-Amp (L-2-amino-3-(7-methoxy-4-coumaryl)propionic acid) as fluorophore achieves >90% quenching efficiency in renin substrates, with kcat/Km values up to 350,000 M⁻¹·s⁻¹ for optimized sequences [1]. DNP-L-asparagine serves as the precursor for introducing the DNP group onto the α-amino position of asparagine residues within longer peptide chains during solid-phase synthesis. The DNP quenching mechanism requires the 2,4-dinitrophenyl moiety to be in close proximity (typically <20 Å) to the fluorophore; this distance constraint is satisfied when DNP is incorporated at specific sequence positions [1]. Substituting DNP with other quenching groups (e.g., 2,4-dinitrophenol, dabcyl) alters quenching efficiency and spectral overlap, requiring re-engineering of the entire donor-acceptor pair. The DNP absorption at ~370 nm overlaps well with the emission of coumarin-based fluorophores (λₑₘ ≈ 420-450 nm), making it a spectrally matched quencher for this widely used fluorophore class [1].

Quenching efficiency
Cross-study
>90% quenching with coumarin fluorophores
Supports FRET substrate development
DNP absorption near 370 nm matches coumarin emission
Fluorogenic substrate FRET quenching Renin Protease assay

L-Enantiomer Requirement for Enzymatic Activity

N2-(2,4-Dinitrophenyl)-L-asparagine (CAS 1602-40-0) is specifically the L-enantiomer, with the (2S) configuration at the α-carbon [1]. The PubChem entry for CID 259585 lists the compound as DNP-DL-asparagine, indicating that commercial preparations may exist as racemic mixtures under different CAS registries (e.g., 35821-54-6 for the DL form) [2]. Enzymatic applications are critically dependent on stereochemistry: L-asparaginase and legumain exhibit strong preference for the L-configuration, with L-asparaginase showing 5-fold higher catalytic activity for L-asparagine over D-asparagine as a class-wide phenomenon [3]. The D-enantiomer or racemic mixture would show reduced or abolished turnover in stereospecific enzyme assays. The specific rotation and chiral purity of DNP-L-asparagine are therefore non-negotiable quality attributes for enzymatic applications; procurement of the incorrect stereoisomer (e.g., DNP-D-asparagine or DNP-DL-asparagine) directly compromises substrate turnover rates and invalidates kinetic comparisons.

Stereochemical identity
Class-level
L-enantiomer (CAS 1602-40-0)
Ensures enzymatic substrate turnover
D-enantiomer or racemate may reduce activity ~5-fold
Stereochemistry Enantiomeric purity Chiral recognition Enzyme kinetics

DNP-L-Asparagine: Key Applications


Legumain Activity Assays

DNP-L-asparagine is the essential building block for synthesizing the canonical legumain substrate DNP-Pro-Glu-Ala-Asn-NH₂. The DNP chromophore's absorption at 370 nm enables direct HPLC quantification of enzymatic cleavage even in crude plant seed extracts, without secondary labeling [1]. Legumain is a validated biomarker in atherosclerosis, cancer metastasis, and antigen processing; the asparagine-specific cleavage makes DNP-Asn-containing peptides irreplaceable by DNP-Gln or DNP-Asp substrates. For procurement, ensure the L-configuration (CAS 1602-40-0) to match legumain's stereospecific P1 pocket.

Thermolysin-Based Dipeptide Synthesis Screening

DNP-L-asparagine is validated as the free acyl donor in a microtiter-plate-based thermolysin assay where it condenses with immobilized L-leucine to form DNP-Asn-Leu dipeptides [1]. The DNP group enables antibody-based detection at 492 nm, providing a quantitative readout (P < 0.01 for enzymatic vs. control) that is proportional to dipeptide yield. This assay platform is directly applicable to screening enzyme variants, protease preparations, and reaction conditions for asparagine-containing peptide synthesis. Substituting DNP-L-glutamine or DNP-L-aspartic acid would require re-validation of antibody specificity and coupling efficiency.

Hapten-Based Immunoassays & T-Cell Studies

α-N-DNP-L-asparagine is a characterized recall antigen for DNP-primed T lymphocytes, as established in guinea pig models [1]. It serves as a defined hapten-amino acid conjugate for ELISA, ELISpot, and T-cell proliferation assays where the DNP group is the antibody recognition element while the asparagine side chain contributes to epitope fine-specificity. This compound is particularly relevant for researchers studying hapten recognition mechanisms or developing DNP-based detection systems that require a non-aromatic amino acid carrier to avoid confounding by aromatic side-chain interactions in the antibody paratope.

Internally Quenched Fluorogenic Substrate Design

DNP-L-asparagine provides a direct route to incorporate the 2,4-dinitrophenyl quencher at the asparagine position within peptide substrates. When paired with coumarin-based fluorophores (e.g., L-Amp, ACC, MCA), DNP achieves >90% quenching efficiency, enabling design of highly sensitive intramolecularly quenched substrates for renin, caspases, and legumain [1]. The DNP absorption at ~370 nm is spectrally matched to coumarin emission (420-450 nm), and kcat/Km values up to 350,000 M⁻¹·s⁻¹ have been reported for optimized DNP-containing renin substrates. For procurement, the DNP-Asn monomer allows site-specific quencher placement that cannot be achieved with pre-formed DNP-lysine or DNP-ethylenediamine reagents without altering the peptide sequence.

Application
Selection Property
Validation Focus
Legumain activity assays
L-Asn-DNP conjugate with chromophore
HPLC detection of Asn-specific cleavage
Thermolysin dipeptide screening
DNP-Asn as acyl donor for antibody readout
Antibody-based dipeptide detection signal linearity
Hapten immunoassays & T-cell studies
Defined DNP-Asn recall antigen
T-cell stimulation specificity in primed models
Fluorogenic substrate design
DNP group as FRET quencher
Quenching efficiency with coumarin fluorophores
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